BARIUM FERROCYANIDE

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

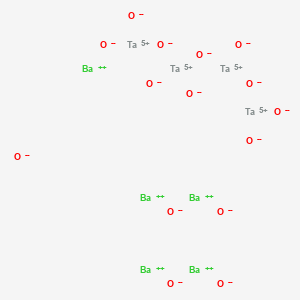

The synthesis of barium ferrocyanide-related compounds often involves intricate processes. For instance, the ammonium, barium hexacyanoferrate(II) trihydrate is synthesized for the first time and characterized by various analytical techniques such as thermogravimetric and differential thermal analysis (TG–DTA), infrared (IR) and Raman spectroscopy, and X-ray diffraction methods, indicating a complex and carefully controlled synthesis process (Córdoba et al., 2015).

Molecular Structure Analysis

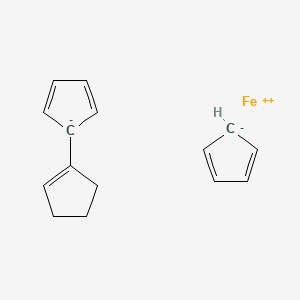

The molecular structure of barium ferrocyanide derivatives is characterized by detailed X-ray diffraction studies. The aforementioned compound, for instance, crystallizes in the trigonal R-3c space group, with the ferrocyanide anion forming an almost perfect octahedral shape, indicating a high degree of symmetry and structural specificity (Córdoba et al., 2015).

Chemical Reactions and Properties

Barium ferrocyanide and its derivatives exhibit unique chemical reactions and properties. The thermal decomposition process of these compounds, for example, has been studied using TG–DTA, revealing a specific mechanism of decomposition and highlighting the stability and reactivity of these compounds under various conditions (Córdoba et al., 2015).

Physical Properties Analysis

The physical properties of barium ferrocyanide derivatives are often investigated using techniques like magnetic measurements and X-ray analysis. These studies reveal the formation of specific phases, such as hexaferrite, and provide insights into the material's magnetic behavior, indicating potential applications in magnetic materials and devices (Roos, 1980).

Chemical Properties Analysis

Chemical properties, including electrochemical behavior, are key aspects of barium ferrocyanide derivatives. Studies involving cyclic voltammetry (CV), linear sweep voltammetry (LSV), and chronoamperometry (CA) of fabricated thin films express impressive electrical characteristics, suggesting potential applications in photovoltaic and electrochemical devices (Siraj et al., 2020).

科学的研究の応用

Piezoelectric Nanogenerators

Research on nanostructured piezoelectric energy harvesters, including barium titanate, has shown significant potential for higher power outputs due to their high piezoelectric coefficients. The advancement in the application of nanostructured materials for energy harvesting highlights the importance of understanding nanoscale effects on piezoelectricity and ferroelectricity, providing insights into the potential utility of Barium Ferrocyanide in similar applications (Briscoe & Dunn, 2015).

Ferroelectric Properties of Barium Titanate

Studies on the domain structure of barium titanate under mechanical stresses have revealed insights into the ferroelectric properties of barium compounds. Understanding the effect of mechanical stress on ferroelectric crystals, including domain switching and crack growth along domain walls, can inform the design and application of Barium Ferrocyanide in devices relying on ferroelectric or piezoelectric properties (Borodina & Kramarov, 2020).

Losses in Ferroelectric Materials

Investigations into the energy losses in ferroelectric materials, including barium titanate, provide a comprehensive understanding of the intrinsic and extrinsic mechanisms contributing to energy dissipation. This research is essential for designing electromechanical devices with improved performance and reduced losses, potentially relevant to the applications of Barium Ferrocyanide in similar contexts (Liu, Zhang, Jiang, & Cao, 2015).

Environmental Remediation

Studies on the treatment of metal cyanide bearing wastewater through simultaneous adsorption and biodegradation indicate the relevance of ferrocyanide materials in environmental remediation. This research suggests the potential of Barium Ferrocyanide in water treatment and pollution control, leveraging its chemical properties for the adsorption and degradation of contaminants (Dash, Balomajumder, & Kumar, 2008).

将来の方向性

特性

CAS番号 |

13821-06-2 |

|---|---|

製品名 |

BARIUM FERROCYANIDE |

分子式 |

C6Ba2FeN6 |

分子量 |

486.6 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。